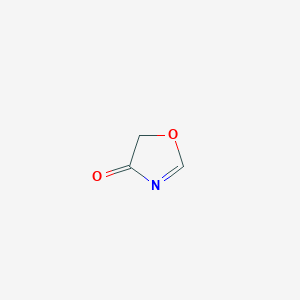

4(5H)-Oxazolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4(5H)-Oxazolone, also known as this compound, is a useful research compound. Its molecular formula is C3H3NO2 and its molecular weight is 85.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Aminolysis with Primary and Secondary Amines

4(5H)-Oxazolone reacts with amines at the C-5 position, forming substituted cinnamides or amides. This reaction is critical for synthesizing bioactive compounds:

-

Primary amines : React with 4-arylidene-2-(2'-furyl)-5(4)-oxazolones to yield N-(2-furamido)-N-substituted cinnamides (e.g., aromatic amines in benzene) .

-

Secondary amines : Morpholine and piperazine attack the oxazolone ring under microwave irradiation, producing benzamides in yields up to 94% .

Table 1: Representative Aminolysis Reactions

Hydrazinolysis

Hydrazine reacts with oxazolones to form cyclic hydrazides, which exhibit potential kinase inhibition:

-

At ambient temperature, hydrazinolysis of 4-benzylidene-2-styryl-5(4)-oxazolone yields cyclic hydrazides (Scheme 29) .

-

Products show antiproliferative effects against lung cancer (Pa = 0.21) and pancreatic cancer (Pa = 0.22) .

Thiolysis with Thiols

Thiols attack the oxazolone ring to produce thioesters:

Hydrolysis Mechanisms

Hydrolysis proceeds via a two-step pathway:

Reaction with Hydroxylamine Hydrochloride

Oxazolones undergo carbonyl oxygen fission followed by cyclization:

Diels-Alder Reactivity

The exocyclic double bond at C-4 acts as a dienophile:

-

Lewis acids (e.g., ZnCl₂) activate the β-carbon for nucleophilic attack, enabling cycloaddition reactions .

Catalytic Asymmetric Reactions

Peptide-based catalysts enable enantioselective ring-opening:

Biological Activity Correlations

Reaction products demonstrate significant bioactivity:

Table 2: Biological Effects of Select Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(5H)-oxazolone derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : 4(5H)-Oxazolones are typically synthesized via cyclization of α-acylamino ketones or via Erlenmeyer azlactone synthesis. For example, derivatives with triazine cores can be prepared in two steps: (i) condensation of substituted aldehydes with amino acids, and (ii) cyclization using acetic anhydride or dehydrating agents. Reaction conditions (e.g., solvent, temperature, and catalyst) critically impact regioselectivity and purity. For instance, fused sodium acetate in glacial acetic acid minimizes racemization during oxazolone formation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation relies on FTIR (to identify carbonyl and C=N stretches at ~1715–1679 cm⁻¹), ¹H/¹³C NMR (to resolve substituent environments), and HRMS (for molecular ion validation). DFT studies (e.g., B3LYP/6-31G* basis sets) predict electronic properties (HOMO-LUMO gaps, ~3.0 eV) and UV-Vis absorption spectra (e.g., π→π* transitions at ~370 nm), aligning with experimental cyclic voltammetry data .

Q. What biological activities have been reported for 4(5H)-oxazolones, and how are these evaluated preclinically?

- Methodological Answer : Oxazolones exhibit cytotoxicity (e.g., LC₅₀ values of 10–50 µM in Daphnia magna), antimicrobial activity (via agar dilution assays), and anti-inflammatory potential (COX-2 inhibition). Screening involves in vitro assays (e.g., MTT for cancer cells) and in vivo models (e.g., oxazolone-induced colitis in mice, monitored via disease activity indices ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4(5H)-oxazolones?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., moderate vs. high activity in Artemia salina) may arise from substituent effects (electron-withdrawing groups enhance bioactivity) or assay variability (e.g., exposure time, solvent). Meta-analyses comparing logP values, HOMO-LUMO gaps, and substituent electronic profiles (via Hammett constants) can identify structure-activity trends .

Q. What experimental designs optimize photophysical property studies of 4(5H)-oxazolones for optoelectronic applications?

- Methodological Answer : To assess fluorescence quantum yields (Φ) and Stokes shifts:

- Use degassed solvents (e.g., DMF) to minimize quenching.

- Compare substituent effects: Aromatic extensions (e.g., benzylidene groups) redshift absorption (e.g., λₐᵦₛ ~465 nm) via extended conjugation.

- Validate results with time-dependent DFT (TD-DFT) to model excited-state transitions .

Q. How do researchers differentiate oxazolone-derived b⁺ ions from diketopiperazine structures in mass spectrometry?

- Methodological Answer : IRMPD spectroscopy distinguishes oxazolone (C=O stretch ~1800 cm⁻¹) from diketopiperazine (amide I bands ~1650 cm⁻¹). For [M+H]⁺ ions of His-containing peptides, collision-induced dissociation (CID) at 15–30 eV favors oxazolone formation, while low-energy CID (<10 eV) preserves diketopiperazine structures .

Q. What strategies mitigate racemization during solid-phase peptide synthesis using oxazolone intermediates?

- Methodological Answer : Racemization occurs via oxazolone ring-opening at high temperatures. Mitigation strategies:

- Use HOBt/HDATU activating agents at 0–4°C.

- Employ low-dielectric solvents (e.g., DCM) and short coupling times (<1 hour).

- Monitor enantiomeric purity via chiral HPLC .

Q. How are oxazolone-based colitis models optimized for translational drug testing?

- Methodological Answer : Chronic colitis is induced in C57BL/6 mice by sensitizing abdominal skin with 3% oxazolone (ethanol), followed by intrarectal challenge (1% oxazolone). Disease severity is quantified via histopathology (e.g., crypt loss) and cytokine profiling (IL-4, IL-13). Co-treatment with nitric oxide donors (e.g., DETA NONOate) reduces NF-κB activation and MAdCAM-1 expression, validating anti-inflammatory drug candidates .

Q. Data Analysis and Validation

Q. What computational tools predict the cytotoxicity of novel this compound derivatives?

- Methodological Answer : QSAR models using descriptors like polar surface area (PSA), molecular weight, and electronegativity (χ) correlate with Daphnia magna toxicity (R² >0.85). ADMET predictors (e.g., SwissADME) assess bioavailability, while molecular docking (AutoDock Vina) screens for COX-2 or tyrosinase binding .

Q. How do isomerization and tautomerism affect the reactivity of 4(5H)-oxazolones in synthetic pathways?

- Methodological Answer : Tautomeric equilibria (e.g., 4(5H)- vs. 5(4H)-oxazolones) influence nucleophilic attack sites. For example, 4(5H)-oxazolones react with amines at C2 (forming imidazolones), while 5(4H)-isomers favor C5 substitutions. Dynamic NMR (DNMR) at variable temperatures quantifies tautomer ratios .

特性

CAS番号 |

6542-34-3 |

|---|---|

分子式 |

C3H3NO2 |

分子量 |

85.06 g/mol |

IUPAC名 |

1,3-oxazol-4-one |

InChI |

InChI=1S/C3H3NO2/c5-3-1-6-2-4-3/h2H,1H2 |

InChIキー |

KCOPAESEGCGTKM-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=CO1 |

正規SMILES |

C1C(=O)N=CO1 |

同義語 |

oxazolinone trifluoromethyloxazolinone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。